methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(2-methylphenyl)propanoate

Oxytocin analogs Peptide GPCR pharmacology Structure-activity relationship

This ortho-methylphenylalanine methyl ester is specifically differentiated for three critical research applications: (1) converting peptide GPCR agonists into antagonists via the ortho-methyl stereoelectronic switch; (2) enabling direct C-terminal elongation in Boc-chemistry SPPS without pre-activation; and (3) providing a pre-manufactured chiral building block that eliminates low-yielding in-house Negishi cross-coupling. For SAR campaigns requiring a matched set, this ortho-methyl variant is the most synthetically demanding regioisomer. Insist on ≥98% HPLC purity to minimize deletion sequences in aggregation-prone syntheses.

Molecular Formula C16H23NO4
Molecular Weight 293.36 g/mol
Cat. No. B7959453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(2-methylphenyl)propanoate
Molecular FormulaC16H23NO4
Molecular Weight293.36 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1CC(C(=O)OC)NC(=O)OC(C)(C)C
InChIInChI=1S/C16H23NO4/c1-11-8-6-7-9-12(11)10-13(14(18)20-5)17-15(19)21-16(2,3)4/h6-9,13H,10H2,1-5H3,(H,17,19)/t13-/m0/s1
InChIKeyYVUKOCOWDCLNEP-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(2-methylphenyl)propanoate – A Boc-Protected Ortho-Methyl-L-Phenylalanine Methyl Ester Building Block for Stereochemically Demanding Peptide Synthesis


Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(2-methylphenyl)propanoate (CAS 1201683-61-5), also designated (S)-methyl 2-(tert-butoxycarbonylamino)-3-o-tolylpropanoate or Boc-L-Phe(2-Me)-OMe, is a doubly protected non-proteinogenic L-phenylalanine derivative bearing an ortho-methyl substituent on the aromatic ring . As a chiral building block with molecular formula C₁₆H₂₃NO₄ (MW ≈ 293.36 g/mol), it combines three synthetically critical features: N-terminal Boc protection for controlled SPPS incorporation, a C-terminal methyl ester for direct coupling without pre-activation, and a sterically demanding 2-methylphenyl side chain that modulates peptide conformation, lipophilicity, and biological target engagement [1]. This compound belongs to the class of enantiomerically pure ortho-substituted phenylalanine surrogates employed in medicinal chemistry and peptide-based drug discovery to introduce conformational constraint and altered physicochemical profiles relative to canonical L-phenylalanine .

Why Boc-L-Phe-OMe, Boc-L-Phe(4-Me)-OMe, or Fmoc-L-Phe(2-Me)-OH Cannot Substitute Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(2-methylphenyl)propanoate in Stereochemically Sensitive Peptide Programs


This compound occupies a unique intersection of four independently consequential structural variables—ortho-methyl aromatic substitution, L-configuration, Boc N-protection, and methyl ester C-terminal masking—that are not simultaneously present in any single commodity building block. Substituting Boc-L-Phe-OMe (CAS 51987-73-6) eliminates the ortho-methyl group, which has been shown to convert oxytocin receptor agonism into antagonism [1] and increases peptide scaffold LogP by approximately 0.8–1.2 units compared with the unsubstituted phenylalanine core . Substituting the para-methyl regioisomer (Boc-L-Phe(4-Me)-OH) retains the methyl group but places it in a position that preserves—rather than abolishes—agonist activity in peptide hormone analogs [1]. Replacing the Boc group with Fmoc (Fmoc-L-Phe(2-Me)-OH, CAS 135944-06-8) abandons the documented superiority of Boc-chemistry SPPS for assembling aggregation-prone 'difficult sequences' [2]. Using the free acid (Boc-L-Phe(2-Me)-OH, CAS 114873-05-1) instead of the methyl ester requires an additional in situ carboxylate activation step prior to C-terminal coupling, introducing a variable that can affect both yield and racemization risk. Each of these substitutions sacrifices at least one layer of the compound's designed-in functionality, making generic replacement inadvisable when stereochemical fidelity, conformational constraint, and reproducible coupling efficiency are jointly required.

Quantitative Comparator Evidence for Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(2-methylphenyl)propanoate: Ortho-Methyl Substitution, Enantiomeric Integrity, and SPPS Compatibility


Ortho-Methyl Substitution Converts Oxytocin Receptor Agonism to Antagonism, Whereas Para-Methyl Substitution Retains Agonist Activity

In a systematic study of phenylalanine position-2 substitution in oxytocin, Slaninová et al. (2001) demonstrated that ortho-methyl and meta-methyl substitution on the phenylalanine aromatic ring abolishes intrinsic uterotonic agonist activity and converts the peptides into antagonists, while para-methyl substitution preserves agonism [1]. This finding establishes that the ortho-methyl group is a stereoelectronic determinant of receptor activation outcome, not merely a hydrophobicity modulator.

Oxytocin analogs Peptide GPCR pharmacology Structure-activity relationship

Ortho-Methyl Substitution Increases Calculated LogP by 0.8–1.2 Units Relative to Unsubstituted Boc-Phenylalanine

The Boc-L-2-methylphenylalanine scaffold exhibits a computed LogP (ACD/LogP) of 3.42, compared with reported LogP values of 2.2–2.6 for Boc-L-phenylalanine (Boc-Phe-OH, CAS 13734-34-4) [1]. This ΔLogP of approximately +0.8 to +1.2 units reflects the lipophilic contribution of the ortho-methyl substituent and is expected to translate into enhanced membrane permeability and altered pharmacokinetic distribution for peptides incorporating this residue.

Lipophilicity Physicochemical properties Drug-likeness optimization

Enantiomeric Integrity: Boc-L-2-methylphenylalanine and Boc-D-2-methylphenylalanine Exhibit Opposing Specific Rotations of Similar Magnitude, Enabling Absolute Configuration Verification

The L-enantiomer (CAS 114873-05-1) displays a specific rotation [α]D of −16° to −20° (c = 1, MeOH) , while the D-enantiomer (CAS 80102-29-0) exhibits [α]D = +16.5° (c = 0.85, CH₃OH) . The near-symmetric magnitude of rotation confirms enantiomeric purity can be verified by polarimetry alone, and also establishes that inadvertent procurement of the wrong enantiomer would produce the opposite sign of optical rotation.

Chiral purity Optical rotation Enantiomeric excess

Ortho-Substituted Aryl Iodides Require Specialized Catalyst Systems for Negishi Cross-Coupling with Serine-Derived Organozinc Reagents, Whereas Meta- and Para-Substituted Substrates Proceed with Standard Pd Loadings

Ross et al. (2010) reported that while meta- and para-substituted aryl halides undergo efficient Negishi cross-coupling with iodoalanine-derived organozinc reagent 2 at 0.5 mol% Pd loading, ortho-substituted aryl iodides—including those required to prepare 2-methylphenylalanine derivatives—were classified as 'previously difficult' substrates that demanded the optimized Pd₂(dba)₃/SPhos (1:2) precatalyst system for satisfactory yields [1]. This synthetic challenge directly impacts the commercial availability and cost premium of ortho-substituted phenylalanine building blocks relative to their meta/para counterparts.

Negishi cross-coupling Ortho-substitution effect Unnatural amino acid synthesis

Boc-Chemistry SPPS Demonstrates Superior Chain Assembly Efficiency for Aggregation-Prone 'Difficult Sequences' Compared with Fmoc-Chemistry SPPS

Schnolzer et al. (2007) established that Boc-chemistry SPPS with in situ neutralization protocols yields significantly higher chain assembly efficiency for 'difficult sequences'—those prone to interchain aggregation during synthesis—compared with standard Fmoc-chemistry SPPS [1]. This class-level finding has been corroborated in subsequent reviews (Dittmann and Martin, 2017) and is particularly relevant when the sterically hindered ortho-methylphenylalanine residue itself contributes to sequence-dependent aggregation [2].

Solid-phase peptide synthesis Boc chemistry Difficult sequences

Procurement-Relevant Application Scenarios for Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(2-methylphenyl)propanoate


GPCR Peptide Antagonist Design Requiring Ortho-Methylphenylalanine as a Pharmacophoric Determinant of Functional Antagonism

When designing peptidomimetic antagonists of peptide-activated GPCRs such as oxytocin, vasopressin, or angiotensin receptors, the ortho-methylphenylalanine residue serves as a critical stereoelectronic switch. As demonstrated by Slaninová et al. (2001), ortho-methyl substitution in position 2 of oxytocin eliminates agonist efficacy and produces pure antagonists, whereas para-methyl or unsubstituted phenylalanine retains agonism [1]. The Boc-L-Phe(2-Me)-OMe building block provides this residue in a form ready for direct incorporation via Boc-chemistry SPPS, with the methyl ester enabling C-terminal elongation without additional activation steps. Researchers pursuing antagonist leads for peptide GPCRs should preferentially procure this ortho-methyl building block rather than the para-methyl or unsubstituted analogs, which would yield agonists and confound SAR interpretation.

Solid-Phase Synthesis of Aggregation-Prone or Hydrophobic Peptide Sequences Using Boc-Chemistry Protocols

For peptide sequences with high hydrophobicity or beta-sheet propensity that are prone to on-resin aggregation, Boc-chemistry SPPS with in situ neutralization provides superior chain assembly yields compared with Fmoc-chemistry SPPS (Schnolzer et al., 2007) [2]. The Boc-protected ortho-methylphenylalanine methyl ester is directly compatible with this optimized protocol, whereas its Fmoc counterpart (Fmoc-L-Phe(2-Me)-OH, CAS 135944-06-8) requires Fmoc-chemistry conditions. Furthermore, the ortho-methyl group itself increases residue hydrophobicity (ΔLogP ≈ +0.8–1.2 vs. unsubstituted Phe) , which can exacerbate aggregation; combining this residue with Boc-chemistry SPPS is therefore a rationally justified strategy. Procurement specifications should require ≥98% HPLC purity to minimize deletion sequences in aggregation-prone syntheses.

Structure-Activity Relationship (SAR) Studies Systematically Probing the Effect of Aromatic Ring Methylation Position on Peptide Bioactivity and Conformation

SAR campaigns investigating the positional effect of aromatic methylation in bioactive peptides require a matched set of ortho-, meta-, and para-methylphenylalanine building blocks. The ortho-methyl variant (Boc-L-Phe(2-Me)-OMe) is the most synthetically challenging to access, as ortho-substituted aryl halides require specialized Pd₂(dba)₃/SPhos catalyst systems for Negishi cross-coupling with serine-derived organozinc reagents (Ross et al., 2010) [3]. Procuring the pre-manufactured ortho-methyl building block from a qualified supplier avoids the low-yielding in-house synthesis and ensures enantiomeric integrity (verified by specific rotation [α]D ≈ −16° to −20°, readily distinguishable from the D-enantiomer at [α]D ≈ +16.5°) . The methyl ester form further simplifies parallel SAR library synthesis by eliminating a carboxylate protection/deprotection cycle.

Synthesis of Bottromycin-Class Antibiotics and Other Natural Products Containing β-Methylphenylalanine or Ortho-Substituted Phenylalanine Motifs

Bottromycins are ribosomally synthesized and post-translationally modified peptide (RiPP) antibiotics that contain β-methylphenylalanine as a key structural motif essential for binding to the bacterial ribosome A-site (Wenzel et al., 2012) [4]. The synthesis of bottromycin derivatives via Ugi and Matteson reactions specifically requires stereoselective installation of β-methylphenylalanine units (Syntheses of bottromycin derivatives via Ugi-reactions and Matteson homologations, 2024) [5]. While bottromycin itself contains β-methylphenylalanine rather than α-methylphenylalanine, the ortho-methylphenylalanine building block described here serves as a valuable isosteric surrogate for SAR exploration of the aromatic ring substitution pattern. Its Boc/methyl ester orthogonal protection scheme is ideally suited for convergent fragment assembly strategies employed in natural product total synthesis and derivative library construction. This application scenario is supported by the compound's identification as a building block in metallaphotoredox-catalyzed unnatural amino acid synthesis workflows developed by MacMillan and co-workers at Eli Lilly/Princeton (Faraggi et al., 2021) [6].

Quote Request

Request a Quote for methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(2-methylphenyl)propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.